molecular formula C22H20Cl2N2O5S B322123 2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B322123
M. Wt: 495.4 g/mol
InChI Key: CINPGXUDEMJBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide is a synthetic organic compound with a complex structure. It is characterized by the presence of dichlorophenoxy, methoxyanilino, and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is typically synthesized by the chlorination of phenol to form 2,4-dichlorophenol, followed by its reaction with chloroacetic acid.

    Preparation of 4-[(4-methoxyanilino)sulfonyl]phenylamine: This involves the sulfonation of 4-methoxyaniline, followed by coupling with a suitable sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with 4-[(4-methoxyanilino)sulfonyl]phenylamine under appropriate conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups if present in derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichlorophenoxy and sulfonyl groups allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A simpler analog with herbicidal properties.

    4-[(4-methoxyanilino)sulfonyl]phenylamine: Shares the sulfonyl and methoxyanilino groups but lacks the dichlorophenoxy moiety.

    2-(2,4-dichlorophenoxy)propanoic acid: Similar structure but with a propanoic acid group instead of the sulfonylphenyl group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20Cl2N2O5S

Molecular Weight

495.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C22H20Cl2N2O5S/c1-14(31-21-12-3-15(23)13-20(21)24)22(27)25-16-6-10-19(11-7-16)32(28,29)26-17-4-8-18(30-2)9-5-17/h3-14,26H,1-2H3,(H,25,27)

InChI Key

CINPGXUDEMJBMC-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.